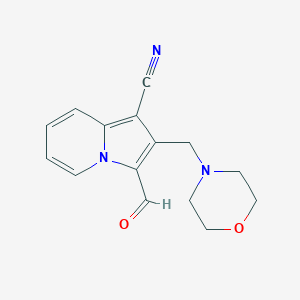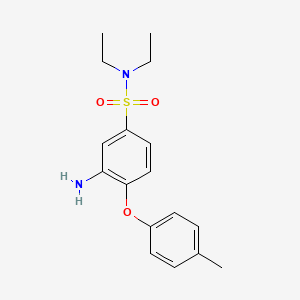
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 17354-60-8 . It has a molecular weight of 242.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 . This indicates that the compound has a sulfonamide group (-SO2NH2), an amine group (-NH2), and an ether group (-O-) in its structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-113 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure Elucidation : Schiff base compounds, closely related to 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide, have been synthesized and their crystal structures determined using various spectroscopic techniques and X-ray diffraction. These studies help in understanding the molecular conformation and interactions of such compounds (Subashini et al., 2009).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Sulfonamide-based Schiff base ligands, similar to the compound , have been synthesized and tested for their antimicrobial activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Hassan et al., 2021).
Development of Reactive Dyes : Related sulfonamides have been used to synthesize reactive dyes with antimicrobial properties. This application demonstrates the compound's potential use in creating dyes with additional biological activities (Mokhtari et al., 2014).
Chemical and Environmental Studies
- Degradation Pathways in Environment : Studies on microbial degradation of sulfonamides, including compounds similar to 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide, provide insights into how these compounds might be processed in the environment. Understanding these pathways is crucial for assessing environmental impact and degradation mechanisms (Ricken et al., 2013).
Potential for Drug Development
- Carbonic Anhydrase Inhibition : Some sulfonamide compounds are investigated for their inhibitory effects on carbonic anhydrases, which are significant for drug development, especially in treating conditions like glaucoma and mountain sickness (Supuran et al., 2013).
Catalytic and Material Science Applications
- Catalytic Activities : Certain sulfonamide metal complexes demonstrate potential as catalysts, which could be explored for 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide. These applications include roles in synthetic chemistry and polymerization processes (Pervaiz et al., 2020).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-10-11-17(16(18)12-15)22-14-8-6-13(3)7-9-14/h6-12H,4-5,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSYMHCIBOUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)

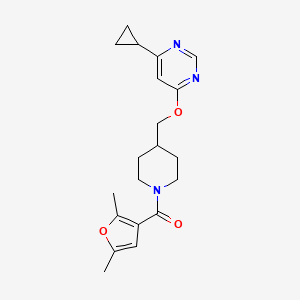
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
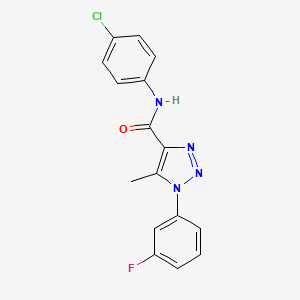
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)
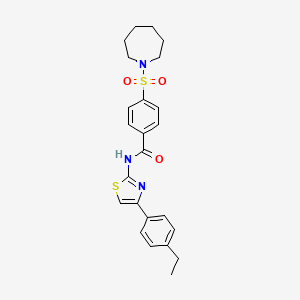

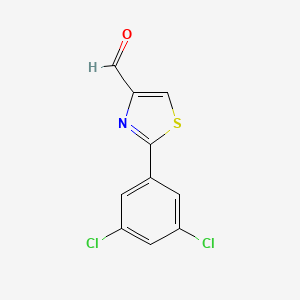
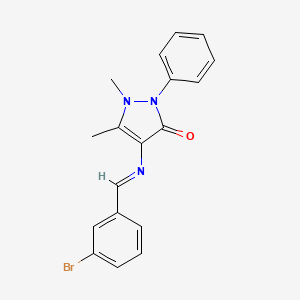
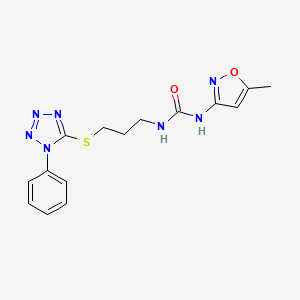
![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)
![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)
